![molecular formula C6H10O2 B14632576 [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol CAS No. 57476-08-1](/img/structure/B14632576.png)
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is a chiral organic compound with a unique structure characterized by a cyclopropane ring substituted with a methylene group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent functionalization steps introduce the methylene and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
科学的研究の応用
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
- [(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]dimethanol
- [(1R,2S)-3,4-Di-tert-butylcyclobut-3-ene-1,2-diyl]dimethanol
- [(1R,2S)-2-Methylcyclohexanamine]
Uniqueness
[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
57476-08-1 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
[(1R,2S)-2-(hydroxymethyl)-3-methylidenecyclopropyl]methanol |
InChI |
InChI=1S/C6H10O2/c1-4-5(2-7)6(4)3-8/h5-8H,1-3H2/t5-,6+ |
InChIキー |
SUAJNHGXHTVCFN-OLQVQODUSA-N |
異性体SMILES |
C=C1[C@@H]([C@@H]1CO)CO |
正規SMILES |
C=C1C(C1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


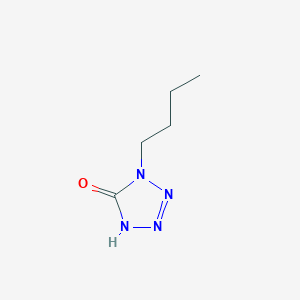
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
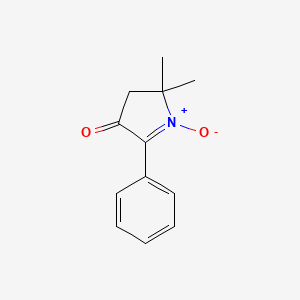
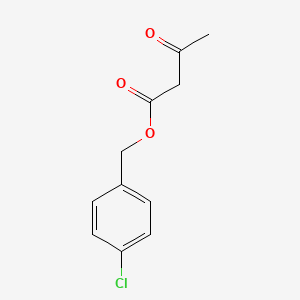
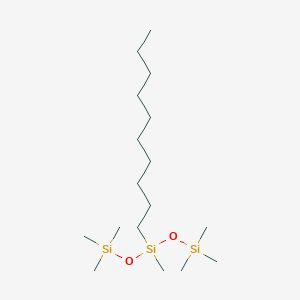
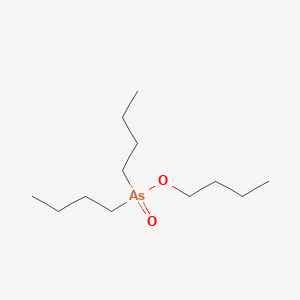
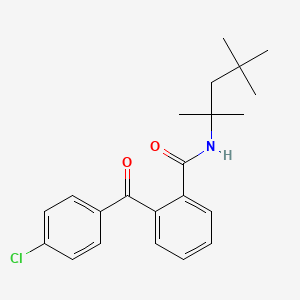

![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)

![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
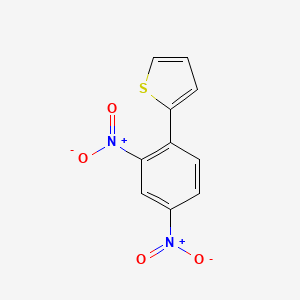
mercury](/img/structure/B14632593.png)
